1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

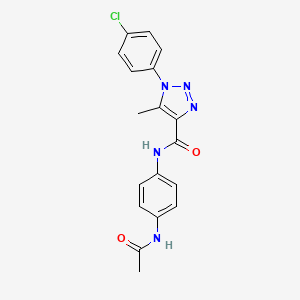

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and an acetamidophenyl carboxamide moiety at position 2. The 1,2,3-triazole scaffold is widely studied due to its stability, synthetic versatility, and bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFLQECPVFPOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Substitution Reactions: The chlorophenyl and acetamidophenyl groups are introduced through nucleophilic substitution reactions.

Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity:

Acetamido Group Hydrolysis

The acetamido moiety (-NHCOCH₃) on the phenyl ring can be hydrolyzed to an amine under strong acidic conditions, enhancing nucleophilicity for further derivatization:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂SO₄ (50%) | 100°C, 12 hours | 1-(4-chlorophenyl)-N-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution reactions, enabling functionalization:

Coordination Chemistry

The triazole nitrogen atoms and carboxamide oxygen serve as donor sites for metal coordination, forming complexes with applications in catalysis and bioinorganic chemistry:

| Metal Salt | Ligand Sites | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(I)Cl | N3 (triazole), O (amide) | [Cu(L)₂]Cl | Anticancer activity | |

| AgNO₃ | N2, N3 (triazole) | [Ag(L)(NO₃)] | Antimicrobial coatings |

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with structurally related triazole carboxamides:

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with base-assisted deprotonation or acid-catalyzed cleavage of the amide bond .

-

Substitution : Follows a two-step aromatic nucleophilic mechanism, where the chloride leaving group is displaced by a nucleophile under Cu(I) catalysis .

-

Coordination : Density functional theory (DFT) studies indicate that the triazole N3 atom exhibits higher electron density (Mulliken charge = −0.42) compared to N2 (−0.31), favoring metal binding at N3 .

This compound’s modular reactivity enables tailored modifications for drug discovery and materials science. Further studies on regioselective functionalization and catalytic applications are warranted.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: with a molecular weight of approximately 357.75 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, making it a crucial component in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 μM to 6.25 μM, indicating potent antimicrobial effects .

Antitubercular Activity

Research has demonstrated that triazole derivatives exhibit promising antitubercular activity. A study synthesized a series of quinoline-triazole conjugates that displayed significant inhibitory effects against Mycobacterium tuberculosis. The compound with a similar structure showed MIC values as low as 12.5 μg/mL against resistant strains . This suggests that triazole-based compounds could be developed into effective treatments for tuberculosis.

Anticancer Properties

Triazoles are also being investigated for their anticancer properties. Some derivatives have shown the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds containing triazole moieties have been linked to enhanced cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on triazole derivatives related to the compound :

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, and gene expression, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

The following table summarizes key structural differences and properties of related compounds:

Key Observations :

- Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with 4-fluorophenyl or 4-isopropylphenyl analogs, altering electronic properties and steric bulk. For example, halogenated aryl groups (Cl, F) improve metabolic stability compared to non-halogenated derivatives .

- Isostructurality: Compounds 4 and 5 () demonstrate that substituting Cl with Br/fluorine preserves isostructurality in crystal packing, suggesting minor adjustments in intermolecular interactions (e.g., halogen bonding) without disrupting overall topology. This property is critical for designing cocrystals or prodrugs .

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C17H18ClN5O

- Molecular Weight: 351.81 g/mol

Structural Features

- The presence of a triazole ring contributes to its pharmacological properties.

- Chlorophenyl and acetamidophenyl groups enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Testing: One study reported that similar triazole compounds showed GI50 values comparable to doxorubicin, a standard chemotherapy drug, indicating potent anticancer activity against leukemia and solid tumors .

- Mechanisms of Action: The compound induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antitrypanosomal Activity: Research indicates that triazole analogs possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were found to be significantly lower than those of traditional treatments .

Anti-inflammatory Properties

Triazole compounds have shown promise in reducing inflammation:

- In Vivo Studies: Animal models have demonstrated that certain triazole derivatives can reduce inflammatory markers and exhibit protective effects in conditions like arthritis and colitis .

Study 1: Anticancer Efficacy

In a recent investigation, a derivative of the triazole family was tested against various cancer cell lines, including:

- Cell Lines Tested: Jurkat (leukemia), CAKI-1 (kidney cancer), and LOX IMVI (melanoma).

- Findings: The compound exhibited a GI50 value of 0.15 μM against LOX IMVI cells, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity

A related study assessed the antimicrobial efficacy of triazole derivatives against bacterial strains:

- Results: The compounds displayed MIC values as low as 0.0063 μmol/mL against E. coli, showcasing their potential as broad-spectrum antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis, disrupts mitochondrial function | GI50 = 0.15 μM against LOX IMVI |

| Antimicrobial | Inhibits bacterial growth | MIC = 0.0063 μmol/mL against E. coli |

| Anti-inflammatory | Reduces inflammatory markers | Effective in animal models for arthritis |

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what challenges are associated with its solubility?

The synthesis of triazole derivatives typically involves multi-step condensation reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization . A key challenge is low aqueous solubility, which can be mitigated using co-solvents (e.g., DMSO) or structural modifications such as introducing polar functional groups (e.g., hydroxyl or amino groups) to improve bioavailability .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Crystallographic refinement using SHELXL is recommended for resolving anisotropic displacement parameters and hydrogen bonding networks. Recent updates to SHELXL (post-2008) include improved treatment of twinned data and restraints for disordered moieties, critical for handling chlorophenyl and acetamidophenyl substituents . For visualization, WinGX and ORTEP provide tools to validate molecular geometry against experimental data .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) are commonly used for triazole carboxamides. For instance, analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide exhibit activity against carbonic anhydrase and phosphodiesterases, which can be assessed via dose-response curves (IC₅₀ values) and Lineweaver-Burk plots to determine inhibition mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for target enzymes?

SAR analysis should focus on substituent effects:

- Chlorophenyl group : Enhances hydrophobic interactions with enzyme active sites (e.g., observed in 4-chlorophenyl derivatives targeting neurodegenerative pathways) .

- Acetamidophenyl group : Modulates solubility and hydrogen bonding; replacing the acetamide with sulfonamide may improve binding affinity .

- Methyl group at position 5 : Steric effects can alter substrate access, as seen in triazole-based kinase inhibitors .

Q. How should contradictory enzymatic inhibition data be analyzed?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example, triazole carboxamides targeting carbonic anhydrase isoforms (CA-II vs. CA-IX) require isoform-specific assays. Use dose-response synergy analysis (e.g., Chou-Talalay method) to distinguish competitive vs. non-competitive inhibition and validate with X-ray crystallography .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

In vitro-in vivo translation challenges often stem from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance absorption .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of the triazole methyl group) .

- Pharmacophore modeling : Align molecular features with known bioavailable triazoles (e.g., 1,2,4-triazole antifungals) .

Q. What computational methods predict the compound’s binding mode with biological targets?

- Molecular docking : Use AutoDock Vina or Glide with crystal structures of target enzymes (e.g., PDB entries for carbonic anhydrase).

- MD simulations : Analyze stability of ligand-receptor complexes (≥100 ns trajectories) to assess interactions with chlorophenyl and acetamidophenyl groups .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Data Contradiction and Validation

Q. How to address inconsistencies in crystallographic vs. spectroscopic data?

For example, if NMR suggests rotational freedom in the acetamidophenyl group, but X-ray data show rigidity:

Q. What analytical techniques validate purity and stability under experimental conditions?

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the acetamide group).

- TGA/DSC : Assess thermal stability, critical for lyophilization or high-temperature reactions .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.